molecular formula C23H30N2O3 B8327193 N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)-2,6-dimethoxy-phenyl]-3,3-dimethyl-butanamide

N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)-2,6-dimethoxy-phenyl]-3,3-dimethyl-butanamide

Cat. No.: B8327193
M. Wt: 382.5 g/mol
InChI Key: PXVUSPQWZDZSJK-UHFFFAOYSA-N
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Description

N-[4-(3,4-Dihydro-1H-isoquinolin-2-yl)-2,6-dimethoxy-phenyl]-3,3-dimethyl-butanamide is a useful research compound. Its molecular formula is C23H30N2O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethoxyphenyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C23H30N2O3/c1-23(2,3)14-21(26)24-22-19(27-4)12-18(13-20(22)28-5)25-11-10-16-8-6-7-9-17(16)15-25/h6-9,12-13H,10-11,14-15H2,1-5H3,(H,24,26)

InChI Key

PXVUSPQWZDZSJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(C=C(C=C1OC)N2CCC3=CC=CC=C3C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Toluene (6 mL) was degassed with nitrogen for 15 min in a 10 mL of microwave tube, then N-(4-bromo-2,6-dimethoxy phenyl)-3,3-dimethyl butanamide (200 mg, 0.6 mmol) and 1,2,3,4-tetrahydroisoquinoline (96 mg, 0.72 mmol) was added, followed by potassium tert-butoxide (101 mg, 0.9 mmol), bis(dibenzylidene acetone)palladium (17 mg, 0.03 mmol), and 2-dicyclohexyphosphino-2-(N,N-dimethylamino)biphenyl (24 mg, 0.06 mmol). The reaction tube was sealed and reacted in microwave at 100° C. for 2 hours. The reaction mixture was purified by silica gel column (ISCO, hexane/EtOAc, 0-40%, 40 min) to give pure compound as a white solid. 1H-NMR (DMSO-d6, 400 MHz): δ 8.36 (brs, 1H, exchangeable with D2O), 7.20 (m, 4H), 6.25 (s, 2H), 4.41 (s, 2H), 3.72 (s, 6H), 3.55 (t, J=6.0 Hz, 2H), 2.95 (t, J=6.0 Hz, 2H), 2.07 (s, 2H), 1.03 (s, 9H). MS: 383 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step Two
[Compound]
Name
2-dicyclohexyphosphino-2-(N,N-dimethylamino)biphenyl
Quantity
24 mg
Type
reactant
Reaction Step Three
Quantity
17 mg
Type
catalyst
Reaction Step Four

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